molecular formula C26H50O7S B028550 [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate CAS No. 570414-09-4

[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate

Cat. No.: B028550
CAS No.: 570414-09-4
M. Wt: 506.7 g/mol
InChI Key: OZGGUACWWXGPES-MOUTVQLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate is widely used in scientific research, particularly in the field of proteomics. It is utilized for:

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modifying their structure and function .

Properties

IUPAC Name

[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O7S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(32-26(4,5)30-21)24(33-34(6,27)28)22-20-29-25(2,3)31-22/h21-24H,7-20H2,1-6H3/t21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGGUACWWXGPES-MOUTVQLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1C(OC(O1)(C)C)C(C2COC(O2)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H]1[C@@H](OC(O1)(C)C)[C@@H]([C@H]2COC(O2)(C)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454864
Record name (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570414-09-4
Record name (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate
Reactant of Route 2
[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate
Reactant of Route 3
Reactant of Route 3
[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate
Reactant of Route 4
[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate
Reactant of Route 5
[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate
Reactant of Route 6
[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate

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